

Diethyl spiro[3.3]heptane-2,6-dicarboxylate CAS number and properties

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Compound of Interest

Compound Name: *Diethyl spiro[3.3]heptane-2,6-dicarboxylate*

Cat. No.: B173547

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Diethyl Spiro[3.e]heptane-2,6-dicarboxylate: A Technical Guide

CAS Number: 132616-34-3

This technical guide provides an in-depth overview of **Diethyl spiro[3.3]heptane-2,6-dicarboxylate**, a key building block in contemporary drug discovery and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

Diethyl spiro[3.3]heptane-2,6-dicarboxylate is a liquid at room temperature. Its rigid, three-dimensional spirocyclic core makes it a valuable scaffold in medicinal chemistry.^[1] While specific experimental data for the boiling point, melting point, and density of the diethyl ester are not readily available in the cited literature, data for the analogous dicarboxylic acid and dimethyl ester are provided for reference.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	132616-34-3	[2]
Molecular Formula	C13H20O4	[2]
Molecular Weight	240.299 g/mol	[2]
Physical Form	Liquid	
Purity	≥97%	
Storage Temperature	Refrigerator	

Table 2: Properties of Related Spiro[3.3]heptane Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Spiro[3.3]heptan e-2,6- dicarboxylic acid	C9H12O4	184.19	230-235	417.8 (predicted)
Dimethyl spiro[3.3]heptane -2,6- dicarboxylate	C11H16O4	212.25	-	-

Safety Information:

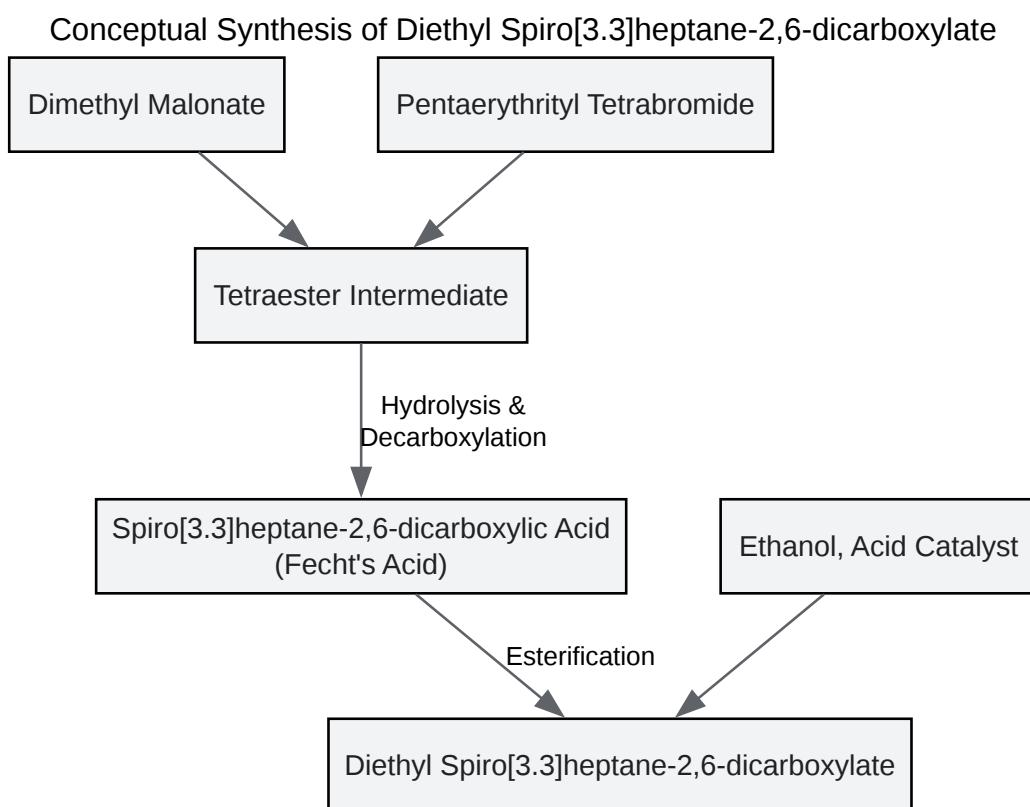
The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Diethyl spiro[3.3]heptane-2,6-dicarboxylate** was not found in the search results, a general method can be inferred from

the synthesis of related compounds, such as the condensation of a malonic ester with a suitable dielectrophile. The synthesis of the parent spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's acid, typically involves the reaction of dimethyl malonate and pentaerythrityl tetrabromide, followed by hydrolysis and decarboxylation.^[3] Esterification of the resulting dicarboxylic acid with ethanol under acidic conditions would yield the desired diethyl ester.

Conceptual Synthesis Workflow:



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Caption: Conceptual synthesis pathway.

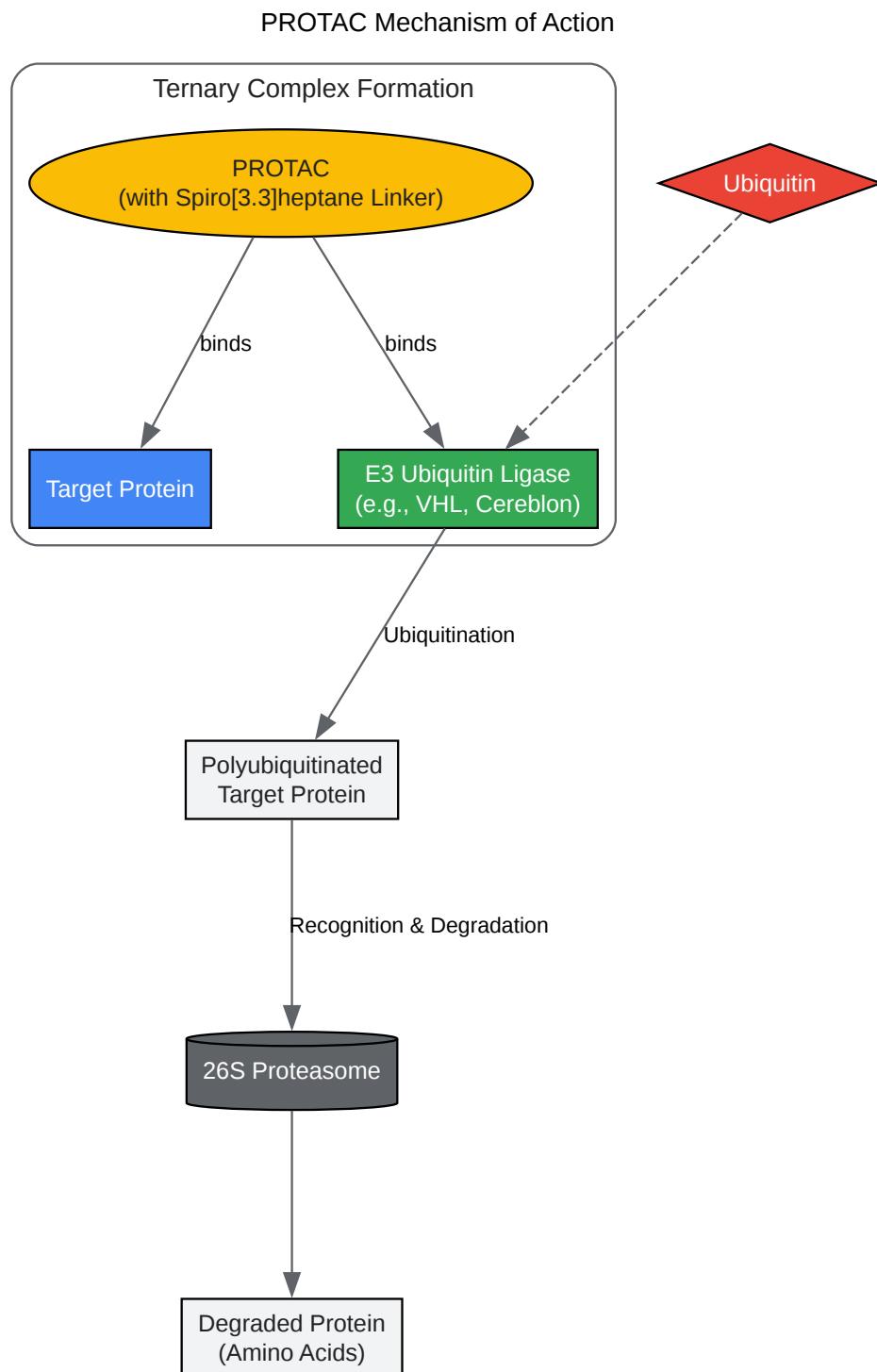
Applications in Drug Discovery: PROTACs

Diethyl spiro[3.3]heptane-2,6-dicarboxylate and its derivatives are crucial components in the design of PROTACs.^{[4][5][6]} PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. The spiro[3.3]heptane moiety serves as a rigid linker, connecting a ligand that binds to an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau) with a ligand that binds to the protein targeted for degradation.^{[1][4][7][8]}

The Ubiquitin-Proteasome System and PROTAC Mechanism:

The ubiquitin-proteasome system is a major pathway for controlled protein degradation in eukaryotic cells. E3 ubiquitin ligases are key enzymes that recognize specific substrate proteins and catalyze the attachment of ubiquitin chains, marking them for degradation by the proteasome.

PROTACs facilitate the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity induces the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.



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Caption: PROTAC-mediated protein degradation.

The rigid nature of the spiro[3.3]heptane linker is advantageous in orienting the E3 ligase and the target protein for efficient ubiquitination. Its three-dimensional structure allows for the exploration of chemical space beyond traditional flat, aromatic linkers, potentially leading to improved potency and selectivity of the resulting PROTACs. The use of such scaffolds is a key strategy in the "escape from flatland" approach in modern drug design, aiming to develop drug candidates with improved physicochemical properties.[\[1\]](#)

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